molecular formula C13H15BrO B1291080 4-Bromophenyl cyclohexyl ketone CAS No. 3277-79-0

4-Bromophenyl cyclohexyl ketone

Cat. No. B1291080
CAS RN: 3277-79-0
M. Wt: 267.16 g/mol
InChI Key: OSZVBPMTWSMMRS-UHFFFAOYSA-N
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Description

4-Bromophenyl cyclohexyl ketone is a chemical compound that can be involved in various organic reactions to synthesize different organic structures. While the provided papers do not directly discuss 4-Bromophenyl cyclohexyl ketone, they do provide insights into the reactivity of similar bromo ketones and their utility in organic synthesis.

Synthesis Analysis

The synthesis of related compounds involves the use of α-bromo ketones as key intermediates. For instance, the reaction of N-[(3-oxo-2-cyclohexenyl)imino]triphenylphosphorane with α-bromo ketones leads to the formation of substituted tetrahydroindolones and dihydroquinolinones, albeit in modest yields . This suggests that α-bromo ketones, which are structurally similar to 4-Bromophenyl cyclohexyl ketone, are versatile intermediates in the synthesis of complex heterocyclic compounds.

Molecular Structure Analysis

The structure of related compounds, such as 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone, has been determined using X-ray crystallography, revealing a highly delocalized double U-enol(ate) form in the solid state . This indicates that the molecular structure of bromo ketones can exhibit significant resonance stabilization, which might also be expected in the case of 4-Bromophenyl cyclohexyl ketone.

Chemical Reactions Analysis

Bromo ketones are shown to participate in various chemical reactions. For example, they can undergo annulation reactions with allylidenetriphenylphosphorane to form cyclopentadienes and subsequently cyclopentenones upon acid treatment . Additionally, they can be involved in environmentally friendly Diels-Alder reactions in water to synthesize bicyclic methanones with potential antimicrobial and antioxidant activities . These reactions highlight the reactivity of bromo ketones in forming cyclic structures and their potential applications in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo ketones are characterized by spectroscopic methods such as infrared, nuclear magnetic resonance, and mass spectrometry . These methods provide detailed information about the molecular structure and functional groups present in the compounds. The reactivity of bromo ketones in various chemical reactions also suggests that they have significant electrophilic character, which is important for their role as intermediates in organic synthesis.

Scientific Research Applications

Synthesis of Pseudo-indoxyl Derivatives

4-Bromophenyl cyclohexyl ketone has been utilized in the synthesis of pseudo-indoxyl derivatives through sequential Cu-catalyzed S(N)Ar and Smalley cyclization. These derivatives exhibit interesting fluorescent properties and broad Stokes shifts, suggesting potential applications in fluorescent tagging and molecular probes (Y. Goriya & C. Ramana, 2013).

Formation of Liquid Crystalline Derivatives

The compound has also been involved in the synthesis of liquid crystalline cyclohexene and cyclohexane derivatives. These derivatives were developed from 3,6-disubstituted cyclohex-2-enones, which were synthesized by the condensation of appropriate 2-bromoethyl ketones. Such materials could have applications in liquid crystal displays and other electronic devices requiring organized molecular alignment (V. Bezborodov, V. Lapanik, & G. Sasnouski, 2002).

Photolabile Protecting Group for Ketones

Interestingly, a derivative of 4-bromophenyl cyclohexyl ketone, specifically 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol), has been demonstrated as a photoremovable protecting group for aldehydes and ketones. This application is particularly valuable in photochemical studies where controlled release of protected substrates is required (Min Lu et al., 2003).

Enantioselective Synthesis

A ruthenium-catalyzed enantioselective hydrogenation of aryl-pyridyl ketones, including derivatives of 4-bromophenyl cyclohexyl ketone, has been reported. This method achieved high enantiomeric excesses, providing an essential chiral intermediate for the synthesis of certain histamine H(1) antagonists. The introduction of an ortho-bromo atom to the phenyl ring significantly influences the enantioselectivity of the hydrogenation process (Xiaoming Tao et al., 2012).

Green Synthesis Approaches

The compound has been used in green synthesis methods, such as water-mediated Diels-Alder reactions, to synthesize bicyclo[2.2.1]hept-5-ene methanones with antimicrobial and antioxidant activities. This eco-friendly synthesis showcases the compound's versatility in sustainable chemistry applications (G. Thirunarayanan, 2017).

Safety And Hazards

When handling “4-Bromophenyl cyclohexyl ketone”, it is advised to wear personal protective equipment, ensure adequate ventilation, avoid contact with eyes, skin, or clothing, and avoid ingestion and inhalation . It should be kept in a dry, cool, and well-ventilated place .

properties

IUPAC Name

(4-bromophenyl)-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZVBPMTWSMMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640565
Record name (4-Bromophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromophenyl cyclohexyl ketone

CAS RN

3277-79-0
Record name (4-Bromophenyl)cyclohexylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3277-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromophenyl)(cyclohexyl)methanone
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Synthesis routes and methods

Procedure details

To a solution of (4-bromophenyl)(cyclohexyl)methanol (3.45 g, 12.82 mmol) in DCM (100 ml) was added manganese dioxide (11.14 g, 128 mmol) at room temperature. The reaction mixture was stirred overnight at room temperature. The reaction mixture was diluted with ethyl acetate and the organic phase was washed with aqueous NaHCO3 solution and brine. The organic phase was dried over Na2SO4, filtered and concentrated in vacuo to obtain the title compound as slightly orange solid.
Quantity
3.45 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.14 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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